1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID
Description
Significance of the Pyrrolo[2,3-b]pyridine Core in Heterocyclic Chemistry and Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in heterocyclic chemistry and drug discovery, frequently incorporated into clinically useful agents. rsc.org Its value stems from its role as a bioisostere of indole (B1671886), where a nitrogen atom replaces the C-7 carbon of the indole ring. This substitution alters the molecule's electronic properties and hydrogen bonding capacity, often leading to improved pharmacological profiles.
The scaffold is a key component in a multitude of kinase inhibitors, which are crucial in oncology. The nitrogen in the pyridine (B92270) ring and the NH group of the pyrrole (B145914) ring can form critical hydrogen bonds with the hinge region of kinase enzymes, a common binding motif for inhibitors. nih.gov Consequently, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors for various kinases, including:
Fibroblast Growth Factor Receptor (FGFR) : Derivatives have shown potent inhibitory activity against FGFR1, 2, and 3, which are implicated in various cancers. nih.govrsc.org
B-RAF : The scaffold is present in several B-RAF inhibitors, some of which are FDA-approved anticancer agents.
Cyclin-Dependent Kinase 8 (CDK8) : A novel derivative was identified as a potent type II CDK8 inhibitor for treating colorectal cancer. acs.orgmedchemexpress.com It has also been explored as a selective CDK8 inhibitor for psoriasis.
Traf2- and Nck-interacting kinase (TNIK) : The 1H-pyrrolo[2,3-b]pyridine scaffold demonstrated high inhibition of TNIK, a target relevant to Wnt signaling pathways in cancer.
Phosphodiesterase 4B (PDE4B) : A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as selective PDE4B inhibitors with potential applications in central nervous system diseases. nih.gov
The versatility of the pyrrolo[2,3-b]pyridine core extends beyond kinase inhibition, with derivatives showing promise as antibacterial agents and having applications in treating a wide range of diseases. researchgate.net Its low molecular mass and high ligand efficiency make it an attractive starting point for designing novel therapeutic agents. nih.gov
Historical Context and Evolution of 1H-Pyrrolo[2,3-b]pyridine-3-propanoic Acid Research
The historical development of research on this compound is intrinsically linked to the synthesis and functionalization of its parent scaffold, 1H-pyrrolo[2,3-b]pyridine. Early investigations focused on establishing fundamental synthetic routes to the 7-azaindole (B17877) system, with methods often being modifications of the classic Madelung and Fischer-indole syntheses. rsc.org
Studies on the reactivity of the 1H-pyrrolo[2,3-b]pyridine core revealed that electrophilic substitution reactions, such as nitration, bromination, and iodination, occur predominantly at the 3-position. rsc.org This inherent reactivity makes the 3-position a logical point for introducing various side chains, including the propanoic acid group, to create functionalized derivatives for further chemical exploration and biological screening.
While specific historical papers detailing the first synthesis of this compound are not prominently highlighted in broad literature, research has heavily focused on related structures like its α-amino acid analogue, (αS)-α-amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid (CAS 49758-35-2). chemicalbook.comguidechem.compharmint.net The existence and commercial availability of such complex derivatives underscore the role of the parent propanoic acid as a crucial synthetic intermediate or building block. The evolution of research has thus seen this compound and its close chemical relatives used as key components in the synthesis of more complex molecules designed to interact with specific biological targets.
Chemical Properties of a Related Compound: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Detailed physical and chemical property data for this compound is not readily consolidated in public databases. However, data for the closely related 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid provides a useful reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | nih.gov |
| Molecular Weight | 162.15 g/mol | nih.gov |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | nih.gov |
| CAS Number | 156270-06-3 | nih.gov |
| Monoisotopic Mass | 162.042927438 Da | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)4-3-7-6-12-10-8(7)2-1-5-11-10/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPGVYXGFDIWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593909 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27663-72-5 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine 3 Propanoic Acid and Its Derivatives
Established Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Nucleus
The construction of the 7-azaindole (B17877) ring system has been a subject of significant synthetic exploration. The most common strategies involve the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. Classical indole (B1671886) syntheses have been adapted for this purpose, though often with modifications to accommodate the electronic properties of the pyridine precursor.
Modifications of Madelung-Type Syntheses
The Madelung synthesis, a base-catalyzed intramolecular cyclization of an N-phenylamide at high temperatures, is a foundational method for indole synthesis. wikipedia.org Its application to the synthesis of 7-azaindoles involves the cyclization of N-(2-picolyl)amides. This method is particularly effective for preparing 7-azaindoles. chempedia.infotugraz.at
The classical conditions, however, are often harsh, requiring strong bases like sodium or potassium alkoxides and temperatures between 200–400 °C. wikipedia.org Modifications have been developed to mitigate these vigorous conditions. For instance, using lithium diisopropylamide (LDA) as the base allows the reaction to proceed at lower temperatures. One study described the LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile (B105546) to form 2-phenyl-7-azaindole. nih.gov This reaction proceeds via a Chichibabin-type cyclization of an intermediate formed after the initial condensation. nih.gov Another modification involves the use of O-alkyl or O-silyl imidates, which can enhance the electrophilicity of the amide group and avoid side reactions. chempedia.info
Wibberley described the synthesis of 2-substituted 7-azaindoles from the corresponding amides derived from 2-amino-3-picoline. researchgate.net These Madelung-type syntheses are a reliable route to various 7-azaindole derivatives. researchgate.netrsc.org
Modifications of Fischer Indole Syntheses
The Fischer indole synthesis is one of the most versatile and widely used methods for constructing indole rings, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This method has been successfully adapted for the synthesis of the 1H-pyrrolo[2,3-b]pyridine nucleus. rsc.org The general approach involves reacting a 2-hydrazinopyridine (B147025) with a suitable carbonyl compound. researchgate.net
Polyphosphoric acid (PPA) is a common catalyst for these cyclizations, typically requiring high temperatures (160-180°C). researchgate.net This approach has been used to prepare 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines, demonstrating its utility in creating a scaffold with various substituents from accessible starting materials. researchgate.net Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the final indole ring. wikipedia.org
While effective, the Fischer synthesis can be limited by the availability of the starting hydrazinopyridines and the harsh acidic conditions required for cyclization. researchgate.net
Cyclo-condensation Reactions
Cyclo-condensation reactions provide a direct and flexible route to the pyridine core, which can then be further elaborated to the 7-azaindole system. These reactions typically involve the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. youtube.combaranlab.org For instance, a 1,5-dicarbonyl compound can react with ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. baranlab.org
A more direct approach to the 7-azaindole skeleton involves the reaction of substituted 2-aminopyridines. For example, a modified Reissert synthesis has been used to produce 6-methyl-7-azaindole. researchgate.net Another strategy involves the condensation of 1-(p-toluenesulfonyl)pyrrole-2-carboxaldehyde with an amino ester derivative, followed by reduction and cyclization to yield 1H-pyrrolo[2,3-c]pyridine-5-carboxylates, a related azaindole isomer. capes.gov.br These methods highlight the versatility of building the heterocyclic system from different starting points.
Targeted Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-propanoic Acid and Analogues
The synthesis of specifically substituted 7-azaindoles, such as this compound, often requires multi-step sequences starting from a pre-formed azaindole nucleus or a suitable precursor. The reactivity of the 7-azaindole ring, particularly at the C3 position, is key to these syntheses. The 1H-pyrrolo[2,3-b]pyridines are known to undergo electrophilic substitution reactions, such as nitration, bromination, and iodination, predominantly at the 3-position. rsc.org
One common strategy for introducing a three-carbon chain at the C3 position involves the Mannich reaction. The reaction of 7-azaindole with formaldehyde (B43269) and a secondary amine yields a 3-aminomethyl derivative, which can then be further manipulated. Another approach is the Vilsmeier-Haack reaction to introduce a formyl group at C3, which can serve as a handle for chain extension.
A documented synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves starting with a common intermediate, which is then elaborated. For example, a synthetic scheme for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides began with a suitable 7-azaindole ester. Saponification of the ester yielded the carboxylic acid, which was then coupled with various amines. nih.gov A similar strategy could be envisioned for the 3-propanoic acid derivative, starting from a 3-ester substituted 7-azaindole.
Advanced Cross-Coupling Strategies in 1H-Pyrrolo[2,3-b]pyridine Synthesis
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods have been instrumental in the synthesis and functionalization of the 7-azaindole scaffold. nih.gov
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a powerful tool for creating aryl-aryl bonds. acs.org This reaction has been extensively applied to the synthesis of substituted 7-azaindoles. researchgate.net
A key application is the arylation of halogenated 7-azaindoles. For example, an efficient, one-pot method has been developed for the synthesis of C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. This chemo-selective approach utilizes a Pd₂(dba)₃/SPhos catalyst system, allowing for the sequential coupling at the C3 and C6 positions with high yields. researchgate.net
The reaction conditions can be optimized for different substrates. For instance, the coupling of various aryl boronic acids with a 7-azaindole precursor showed that electron-donating groups on the boronic acid, such as methyl or methoxy, led to excellent product yields (up to 93%). acs.org Even electron-withdrawing groups furnished the desired products in good yields. acs.org Microwave-assisted Suzuki-Miyaura coupling has also been employed, significantly reducing reaction times. researchgate.net
Below is a table summarizing the yields of C3-monoaryl 7-azaindoles using a Suzuki-Miyaura cross-coupling strategy. acs.org
| Product | Substituent on Aryl Boronic Acid | Yield (%) |
|---|---|---|
| 10b | p-Me | 89 |
| 10c | m-Me | 93 |
| 10d | p-OMe | 93 |
| 10e | p-F | 79 |
| 10f | 3,5-bis(CF3) | 67 |
These advanced cross-coupling strategies provide efficient and modular routes to a wide array of substituted 1H-pyrrolo[2,3-b]pyridines, which are precursors for molecules like this compound.
"asymmetric synthesis this compound chiral resolution"
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Asymmetric Synthesis and Chiral Resolution:This section will cover the synthesis of enantiomerically pure derivatives. I will look for methods involving chiral catalysts, chiral auxiliaries, or the separation of racemic mixtures through chiral resolution techniques.
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The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Consequently, the development of efficient synthetic routes to its derivatives, including this compound, is of significant interest. These methods often focus on constructing the bicyclic core and subsequently functionalizing it to introduce the desired propanoic acid side chain or other substituents.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which has been widely applied in the synthesis of aza-indoles. wikipedia.org This reaction typically involves the coupling of an amine with an aryl halide or triflate. wikipedia.org In the context of 1H-pyrrolo[2,3-b]pyridine synthesis, this strategy is often employed to introduce amino substituents onto the pyridine ring of the scaffold. nih.gov
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can influence the reaction rate and yield. wikipedia.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands such as XPhos and RuPhos, have proven effective in these transformations. nih.govwikipedia.org
For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination was successfully used to couple a secondary amine at the C-4 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This highlights the chemoselectivity that can be achieved with this method.
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-iodo-4-chloropyrrolopyridine | Secondary Amine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | Not Reported | nih.gov |
| 6-chloropyridin-3-yl intermediate | 3-picolylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | Not Reported | mdpi.com |
Regioselective Synthesis of Substituted this compound Derivatives
The regioselective functionalization of the 1H-pyrrolo[2,3-b]pyridine core is essential for creating a diverse range of derivatives. The inherent reactivity of the scaffold often directs electrophilic substitution to the 3-position of the pyrrole ring. rsc.org This has been demonstrated in reactions such as nitration, bromination, iodination, and Mannich reactions. rsc.org
To achieve substitution at other positions, a common strategy involves the use of protecting groups and directed metallation. For example, protection of the pyrrole nitrogen with a suitable group, such as a p-toluenesulfonyl (Ts) group, can facilitate lithiation at a specific position, which can then be quenched with an electrophile.
A study on the synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins demonstrated a regiodivergent approach based on the reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea. beilstein-journals.org The regioselectivity of the reaction to form either pseudothiohydantoins or thiohydantoins was controlled by the reaction temperature and the polarity of the solvent. beilstein-journals.org While not directly leading to the propanoic acid derivative, this illustrates the principle of controlling regioselectivity in reactions involving the pyrrole ring.
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | Nitrosobenzene | Not Reported | 2-Phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine | rsc.org |
| [e]-fused 1H-pyrrole-2,3-dione | Thiourea | Room Temperature, Ethyl Acetate (B1210297) | Pseudothiohydantoin | beilstein-journals.org |
| [e]-fused 1H-pyrrole-2,3-dione | Thiourea | Reflux, 1,4-Dioxane | Thiohydantoin | beilstein-journals.org |
Novel Synthetic Approaches from Readily Accessible Starting Materials
Recent research has focused on developing novel and efficient synthetic routes to 1H-pyrrolo[2,3-b]pyridine derivatives from simple starting materials. One such approach involves a cyclo-condensation reaction. For example, new substituted 1H-pyrrolo[2,3-b]pyridines have been synthesized through a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in acetic acid with a catalytic amount of hydrochloric acid. ajol.info
Another innovative method is the one-pot, three-component 1,3-dipolar cycloaddition reaction for the synthesis of pyrrolo[2,1-a]isoquinolines, which are structurally related to pyrrolopyridines. mdpi.com This reaction starts from isoquinoline, 2-bromoacetophenones, and a non-symmetrical acetylenic dipolarophile. mdpi.com
Furthermore, a practical synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives has been developed starting from pyrrole-2-carboxaldehydes. capes.gov.br This involves the condensation of 1-(p-toluenesulfonyl)pyrrole-2-carboxaldehyde with an amino ester derivative, followed by reduction and clean cyclization. capes.gov.br
| Starting Materials | Key Reaction | Product Type | Reference |
|---|---|---|---|
| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, Active Methylene Compound | Cyclo-condensation | Substituted 1H-pyrrolo[2,3-b]pyridine | ajol.info |
| Isoquinoline, 2-Bromoacetophenone, Acetylenic Dipolarophile | 1,3-Dipolar Cycloaddition | Pyrrolo[2,1-a]isoquinoline | mdpi.com |
| 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde, Ethyl α-amino-β,β-diethoxypropionate | Condensation, Reduction, Cyclization | 1H-Pyrrolo[2,3-c]pyridine-5-carboxylate | capes.gov.br |
Asymmetric Synthesis and Chiral Resolution for Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure derivatives of this compound is crucial when one enantiomer exhibits superior biological activity. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric synthesis aims to create a single enantiomer directly. This often involves the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. While specific examples for the asymmetric synthesis of this compound are not prevalent in the provided search results, the principles of asymmetric catalysis can be applied. For instance, a chiral ligand could be used in a catalytic hydrogenation or a Michael addition step to introduce the propanoic acid side chain with a defined stereochemistry.
Chiral resolution, on the other hand, involves the separation of a racemic mixture. This can be accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. After separation, the resolving agent is removed to yield the individual enantiomers.
While the search results do not provide a specific example of chiral resolution for the title compound, this remains a viable and widely used strategy for obtaining enantiomerically pure compounds in medicinal chemistry.
Compound Names Table
| Compound Name |
|---|
| 1H-Pyrrolo[2,3-b]pyridine |
| This compound |
| 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine |
| 2-Iodo-4-chloropyrrolopyridine |
| BINAP |
| DPPF |
| XPhos |
| RuPhos |
| 2-Phenyl-1H-pyrrolo[2,3-b]pyridine |
| 2-Phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine |
| [e]-fused 1H-pyrrole-2,3-dione |
| Pseudothiohydantoin |
| Thiohydantoin |
| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile |
| Pyrrolo[2,1-a]isoquinoline |
| 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid |
| 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde |
| Ethyl α-amino-β,β-diethoxypropionate |
Chemical Transformations and Derivatization of 1h Pyrrolo 2,3 B Pyridine 3 Propanoic Acid Scaffolds
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine System
Similar to its parent indole (B1671886), the 1H-pyrrolo[2,3-b]pyridine nucleus preferentially undergoes electrophilic attack at the C-3 position of the pyrrole (B145914) ring. This regioselectivity is a consequence of the stability of the cationic intermediate (Wheland intermediate) formed during the reaction, where the positive charge is effectively delocalized without disrupting the aromaticity of the pyridine (B92270) ring. For the parent acid, these reactions would compete with substitution at the propanoic acid chain's alpha-carbon or require the use of a starting material where the C-3 position is unsubstituted, followed by the subsequent introduction of the propanoic acid side chain.
The introduction of a nitro group (—NO₂) or a nitroso group (—NO) onto the 7-azaindole (B17877) scaffold occurs predominantly at the C-3 position. These reactions are classic examples of electrophilic aromatic substitution.
Nitration: This is typically achieved using a nitrating agent such as nitric acid. Research has shown that 1H-pyrrolo[2,3-b]pyridines undergo nitration, yielding 3-nitro derivatives. In some cases, such as with N-oxide derivatives of the scaffold, a mixture of 3- and 4-nitro products can be obtained.
Nitrosation: This reaction introduces a nitroso group and also shows a strong preference for the C-3 position.
Halogenation of the 1H-pyrrolo[2,3-b]pyridine ring is a well-established method for introducing bromine or iodine atoms, which can serve as versatile handles for further cross-coupling reactions. The substitution occurs with high regioselectivity at the C-3 position.
Bromination: A mild and efficient method for the 3-bromination of azaindoles involves the use of copper(II) bromide in acetonitrile (B52724) at room temperature.
Iodination: The reaction with iodine, often in the presence of a base, leads to the formation of 3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives.
| Halogenation Reaction | Reagent | Position | Reference |
| Bromination | Copper(II) Bromide | C-3 | |
| Iodination | Iodine | C-3 |
The introduction of acyl or formyl groups at the C-3 position is a key transformation for extending the carbon framework of the 7-azaindole system.
Acylation: Friedel-Crafts acylation conditions can be adapted for 7-azaindoles. An effective procedure involves using an excess of a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as dichloromethane, followed by the addition of an acyl chloride. This method has been used to attach various acyl groups, including acetyl and benzoyl chlorides, to the C-3 position.
Formylation: The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, though for 7-azaindoles, alternative methods are also employed. The reactivity of 3-formyl-7-azaindole derivatives is well-documented in the literature.
The Mannich reaction is a three-component condensation that provides aminoalkylated derivatives. For the 1H-pyrrolo[2,3-b]pyridine system, this reaction proceeds at the nucleophilic C-3 position to yield 3-aminomethyl derivatives, commonly known as gramines. The reaction typically involves formaldehyde (B43269) and a secondary amine, such as dimethylamine, in a suitable solvent like acetic acid. The resulting 7-azagramine is a valuable synthetic intermediate. Asymmetric Mannich reactions have also been developed for the related 7-azaindoline amide scaffolds, highlighting the synthetic utility of this transformation.
Functional Group Interconversions of the Propanoic Acid Moiety
The propanoic acid side chain of the title compound is a versatile functional group that can be readily converted into other functionalities, most notably esters and amides. These transformations follow standard organic chemistry principles for carboxylic acids.
Conversion of the carboxylic acid to its corresponding esters and amides is fundamental for creating libraries of derivatives for various applications.
Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. While direct examples for 1H-pyrrolo[2,3-b]pyridine-3-propanoic acid are specific, the reverse reaction, saponification (hydrolysis of an ester to a carboxylic acid), is well-documented for related structures. For instance, the saponification of a C-2 ethyl ester of a pyrrolo[2,3-b]pyridine derivative to its corresponding carboxylic acid was achieved using sodium hydroxide (B78521) in a methanol/water mixture. Similarly, an ethyl propionate (B1217596) attached to the pyrrole nitrogen of a related heterocycle was readily hydrolyzed to the propanoic acid. These examples confirm the viability of standard esterification and hydrolysis conditions for this system.
Amidation: The formation of an amide bond is a crucial transformation. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. A common and effective method involves using coupling reagents. For the closely related 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, amides were successfully synthesized by reacting the acid with various amines in the presence of propylphosphonic anhydride (B1165640) (T3P) and a base like diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This protocol is directly applicable to the amidation of this compound.
Reduction and Oxidation Reactions
The chemical behavior of the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, encompasses a range of reduction and oxidation reactions that are pivotal for the synthesis of novel derivatives. The electron-deficient nature of the pyridine ring in concert with the electron-rich pyrrole moiety imparts a unique reactivity profile to this heterocyclic system.
Reduction of the Pyrrolo[2,3-b]pyridine System
Reduction of the 7-azaindole core structure can lead to the formation of 7-azaindoline derivatives. These reduced scaffolds are considered important pharmacophores. nsf.gov One common method to achieve this transformation is through catalytic hydrogenation. nsf.gov
In a specific example of reduction, derivatives of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine were subjected to a reduction reaction. The process involved reacting the substituted 7-azaindole with an R-substituted aldehyde to form intermediate compounds. These intermediates were then treated with triethylsilane in the presence of trifluoroacetic acid in acetonitrile at reflux to yield the final reduced products. nih.gov This reaction demonstrates a method for the reductive functionalization of the 7-azaindole ring system.
A novel one-pot method has also been developed for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines. This method involves the reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde, where the chemoselectivity is dependent on the counterion of the base used. Specifically, the use of lithium hexamethyldisilazide (LiN(SiMe3)2) favors the formation of 7-azaindolines. nsf.gov
Oxidation of the Pyrrolo[2,3-b]pyridine System
Oxidation of the 7-azaindole scaffold, particularly N-oxidation, is a key strategy for further functionalization of the pyridine ring. The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is useful as it can activate the pyridine ring for subsequent reactions. For instance, the formation of an N-oxide from a 7-azaindole derivative using meta-chloroperoxybenzoic acid (mCPBA) has been reported as a necessary step for selective C4-chlorination using phosphorus oxychloride (POCl3). pharmablock.com
The following table summarizes selected reduction and oxidation reactions of 1H-pyrrolo[2,3-b]pyridine derivatives:
| Starting Material | Reagents and Conditions | Product | Reference |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives | 1. R-CHO, KOH, methanol, 50 °C; 2. Triethylsilane, trifluoroacetic acid, acetonitrile, reflux | Reduced 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives | nih.gov |
| 2-Fluoro-3-methylpyridine and arylaldehyde | LiN(SiMe3)2, diisopropyl ether, 110 °C, 12 h | 7-Azaindoline derivatives | nsf.gov |
| 7-Azaindole derivative | mCPBA | 7-Azaindole N-oxide | pharmablock.com |
Ring Expansion and Rearrangement Reactions of the Pyrrolo[2,3-b]pyridine System
The 1H-pyrrolo[2,3-b]pyridine skeleton can undergo ring expansion and rearrangement reactions, leading to the formation of different heterocyclic systems. These transformations are valuable for creating structural diversity from a common starting point.
One notable example is the ring expansion of a 2-phenyl-1H-pyrrolo[2,3-b]pyridine derivative. rsc.orgrsc.org Treatment of this compound with chloroform (B151607) and a strong base (alkali) was found to induce a ring expansion, resulting in the formation of a 1,8-naphthyridine (B1210474) derivative. rsc.orgrsc.org This reaction highlights a method to convert the five-membered pyrrole ring into a six-membered pyridine ring, thereby expanding the bicyclic system.
A more general strategy for the expansion of a pyrrole ring to a pyridine ring has been reported, which could be conceptually applied to the pyrrolo[2,3-b]pyridine system. This reaction involves the insertion of a carbon atom into the pyrrole ring. Specifically, it uses α-chlorodiazirines as thermal precursors to chlorocarbenes, which then react with the pyrrole core to generate 3-arylpyridine motifs. researchgate.net While this has been demonstrated on simpler pyrroles, it represents a potential pathway for the ring expansion of the pyrrole moiety within the 7-azaindole scaffold.
The following table provides an example of a ring expansion reaction of a 1H-pyrrolo[2,3-b]pyridine derivative:
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | Chloroform, alkali | 1,8-Naphthyridine derivative | rsc.orgrsc.org |
Palladium-Catalyzed C-H Activation and Direct Functionalization
Palladium-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. researchgate.net These methods offer an efficient way to introduce various substituents onto the heterocyclic core, bypassing the need for pre-functionalized starting materials. researchgate.net
The functionalization of the 7-azaindole ring has been achieved at multiple positions through directed metalation and cross-coupling reactions. For instance, a "directed metalation-group dance" strategy has been employed for the regioselective functionalization of 7-azaindole. worktribe.com In this approach, an N-7 carbamoyl (B1232498) directing group facilitates regioselective metalation and subsequent reaction with an electrophile at the C-6 position. worktribe.com This carbamoyl group can then be induced to migrate from N-7 to N-1, allowing for a second directed metalation-electrophile quench sequence to furnish 2,6-disubstituted azaindoles. worktribe.com
Direct C-H functionalization at the C-3 position of 7-azaindole has been achieved through coupling with cyclic imines. nih.gov This reaction can proceed under solvent-free conditions, and in some cases, is catalyzed by an acid such as p-toluenesulfonic acid (p-TSA). nih.gov Microwave irradiation has been shown to be an effective heating method for these transformations. nih.gov
Furthermore, palladium-catalyzed annulation reactions have been utilized for the synthesis of substituted 7-azaindoles. One such method involves the reaction of ortho-iodoarylamines with allyl acetate (B1210297) in the presence of a palladium catalyst. nih.gov Rhodium catalysis has also been employed for the synthesis of 7-azaindoles from N-substituted aminopyridines and alkynes, where a silver co-catalyst is proposed to facilitate the C-H bond cleavage of the aminopyridine. nih.gov
The following table summarizes selected palladium-catalyzed C-H activation and direct functionalization reactions of the 1H-pyrrolo[2,3-b]pyridine scaffold:
| Position of Functionalization | Reaction Type | Reagents and Conditions | Product Type | Reference |
| C-6 | Directed Metalation | 1. N-7 carbamoyl azaindole, LDA, THF, -78 °C; 2. Electrophile | C-6 substituted 7-azaindoles | worktribe.com |
| C-2, C-6 | Iterative Directed Metalation | N-7 to N-1 carbamoyl group dance followed by a second directed metalation-electrophile quench | 2,6-Disubstituted 7-azaindoles | worktribe.com |
| C-3 | Aza-Friedel-Crafts with cyclic imines | Solvent-free, classical heating or microwave irradiation, optional p-TSA catalyst | C-3 substituted 7-azaindoles | nih.gov |
| Multiple | Palladium-catalyzed annulation | ortho-Iodoarylamines, allyl acetate, Pd(OAc)2, LiCl, K2CO3, DMF, 120 °C | Substituted 7-azaindoles | nih.gov |
| Multiple | Rhodium-catalyzed annulation | N-Substituted aminopyridines, alkynes, Rh(III) catalyst, Ag co-catalyst | Substituted 7-azaindoles | nih.gov |
| C-2 | Chemoselective Suzuki-Miyaura cross-coupling | 2-Iodo-4-chloropyrrolopyridine, arylboronic acid, Pd2(dba)3, K2CO3, 1,4-dioxane:water, 100 °C | 2-Aryl-4-chloro-7-azaindoles | nih.gov |
| C-4 | Buchwald-Hartwig amination | 2-Aryl-4-chloro-7-azaindole, secondary amine, RuPhos Pd G2 catalyst | 2-Aryl-4-amino-7-azaindoles | nih.gov |
Medicinal Chemistry and Pharmacological Applications of 1h Pyrrolo 2,3 B Pyridine 3 Propanoic Acid Derivatives
Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[2,3-b]pyridine-3-propanoic Acid Analogues
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic core and the propanoic acid side chain. SAR studies have been crucial in optimizing the potency and selectivity of these compounds for their respective targets.
Systematic modifications of the 1H-pyrrolo[2,3-b]pyridine scaffold have revealed key insights into the features that govern biological activity. For instance, in the context of phosphoinositide 3-kinase (PI3K) inhibition, the introduction of various substituents has been shown to modulate potency significantly. nih.gov The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can influence the electronic properties of the scaffold and its interaction with the target protein. mdpi.com
The table below summarizes the influence of various substituents on the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives against different targets.
| Target | Scaffold Position | Substituent Type | Effect on Potency | Reference |
| PI3Kγ | 3-position | Pyridine (B92270) group | Pronounced increase | nih.gov |
| PI3Kγ | 2-position | Bulk group (e.g., aromatic) | Gradual decrease | nih.gov |
| PDE4B | Amide portion | Increasing size/hydrophobicity | Modulates activity and selectivity | nih.gov |
| TNIK | Pyrrolopyridine ring | Various | Can enhance or reduce activity | researchgate.netimist.ma |
| Haspin/CDK9 | para-substituted phenyl | Electronegativity (F > OCH3 > CH3) | Better inhibitory activity | researchgate.net |
The position of a substituent on the 1H-pyrrolo[2,3-b]pyridine ring system is a critical determinant of pharmacological activity. Moving a substituent from one position to another can drastically alter the compound's binding affinity and efficacy.
In the development of PI3K inhibitors, moving an aromatic group from the 2-position to the 3-position of the 7-azaindole (B17877) core resulted in a prominent increase in potency. nih.gov This suggests that the 3-position is more accommodating for bulky substituents and may be involved in key interactions within the enzyme's active site. nih.gov Conversely, the 2-position was found to be less tolerant of bulky groups. nih.gov
For fibroblast growth factor receptor (FGFR) inhibitors, introducing a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was explored to improve activity by forming a hydrogen bond with the glycine (B1666218) 485 residue in the receptor. nih.gov This highlights the importance of positional-specific interactions for achieving high potency.
The following table illustrates the impact of substituent position on the activity of 1H-pyrrolo[2,3-b]pyridine derivatives.
| Target | Substituent | Position Change | Effect on Potency | Reference |
| PI3Kγ | Aromatic group | From 2- to 3-position | ~18-fold increase | nih.gov |
| FGFR1 | Hydrogen bond acceptor | Introduction at 5-position | Explored to improve activity | nih.gov |
| PI3Kγ | Phenyl group vs. Pyridine group | At 3-position | Pyridine enhances potency ~30-fold vs. phenyl | nih.gov |
The three-dimensional conformation of 1H-pyrrolo[2,3-b]pyridine derivatives plays a vital role in their biological activity. The spatial arrangement of the molecule dictates how it fits into the binding site of its target protein. Molecular modeling and computational studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), have been employed to understand the conformational requirements for potent inhibition. researchgate.netimist.ma
These studies generate 3D contour maps that indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. imist.ma For instance, in the development of TNIK inhibitors, CoMFA and CoMSIA models provided insights into the nature of groups that enhance or reduce activity, guiding the design of more potent compounds. researchgate.netimist.ma Similarly, molecular docking studies have been used to predict the binding modes of these inhibitors within the kinase domain of their target, helping to rationalize the observed SAR. nih.govnih.gov
Molecular Mechanisms of Action and Target Identification
Derivatives of this compound have been shown to exert their pharmacological effects through the modulation of various protein targets, with a particular emphasis on protein kinases.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile template for the design of inhibitors targeting a wide range of protein kinases. researchgate.netnih.govnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. nih.gov The pyrrolopyridine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov
Derivatives of this scaffold have been identified as inhibitors of several kinases, including:
Traf2 and Nck-interacting kinase (TNIK) : Potent inhibitors with IC50 values in the nanomolar range have been developed. researchgate.netnih.gov
Phosphoinositide 3-kinases (PI3Ks) : Novel series of 7-azaindole derivatives have shown potent inhibition of PI3K isoforms. nih.govnih.gov
Cell division cycle 7 (Cdc7) kinase : 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of this cancer therapy target. nih.gov
Fibroblast growth factor receptors (FGFRs) : A series of derivatives have demonstrated potent activity against FGFR1, 2, and 3. nih.gov
Maternal embryonic leucine (B10760876) zipper kinase (MELK) : Optimized compounds have shown potent enzyme inhibition and anti-proliferative effects. nih.gov
The kinase selectivity of these compounds can be modulated through chemical modifications. For example, in a series of pyrrolo[2,3-d]pyrimidine analogs, a closely related scaffold, selectivity was quantified using a selectivity score, with some compounds showing high selectivity for their target kinase. mdpi.com
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a significant therapeutic target, particularly in cancer, due to its role in cell proliferation and survival. koreascience.kr A series of novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activities against SGK isoforms. koreascience.kr
These studies have led to the identification of compounds with potent SGK1 inhibitory activity. The structure-activity relationship for SGK1 inhibition is being actively explored to optimize potency and selectivity over other SGK isoforms. koreascience.kr
The table below presents inhibitory data for selected 1H-pyrrolo[2,3-b]pyridine derivatives against SGK1.
| Compound | SGK1 IC50 (nM) | Notes | Reference |
| Series of novel derivatives | Data not specified | Synthesized and evaluated for inhibitory activities against SGK1, 2, and 3. | koreascience.kr |
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which mimics the purine (B94841) core, allows it to function as a versatile hinge-binding motif for a multitude of protein kinases and enzymes. This has led to the development of numerous derivatives with a wide range of pharmacological applications. This article explores the inhibitory activities of compounds derived from the 1H-pyrrolo[2,3-b]pyridine core against various protein and enzyme targets.
Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective starting point for the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in the development and progression of various cancers. nih.govnih.gov Consequently, targeting FGFRs has become an important strategy in oncology drug discovery. Researchers have developed a series of 1H-pyrrolo[3,2-b]pyridine derivatives as potent inhibitors of FGFRs. nih.govnih.gov
Through structural optimization, compound 4h was identified as a potent pan-FGFR inhibitor, demonstrating significant activity against FGFR1, FGFR2, and FGFR3. nih.gov This compound features a 3,5-dimethoxyphenyl group, which occupies a hydrophobic pocket and forms hydrogen bonds with the kinase, while the 1H-pyrrolo[2,3-b]pyridine core interacts with the hinge region of the receptor. nih.gov The inhibitory activities of this lead compound highlight the potential of this scaffold for developing targeted cancer therapies. nih.govrsc.org
Table 1: FGFR Inhibitory Activity of Compound 4h
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 |
Data sourced from scientific literature. nih.gov
Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP), is a target for inflammatory and central nervous system (CNS) disorders. The isoform PDE4B has been specifically implicated in these conditions. nih.gov A scaffold-hopping approach led to the identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as a novel series of potent and selective PDE4B inhibitors. nih.govnih.gov
Within this series, compound 11h , which incorporates a 3,3-difluoroazetidine (B2684565) ring, showed noteworthy inhibitory activity against PDE4B and demonstrated a six-fold selectivity over the related PDE4D isoform. nih.gov The potency of this compound was found to be comparable to the established PDE4 inhibitor, rolipram. nih.gov These findings underscore the utility of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing selective enzyme inhibitors for non-oncology applications. nih.govnih.gov
Table 2: PDE4B Inhibitory Activity of Compound 11h
| Compound | Target | IC₅₀ (µM) | Selectivity (vs. PDE4D) |
|---|---|---|---|
| 11h | PDE4B | 0.14 | 6-fold |
Data sourced from scientific literature. nih.gov
TRAF2- and NCK-interacting kinase (TNIK) is a critical regulator of the Wnt/β-catenin signaling pathway, which is frequently mutated in colorectal cancers. jst.go.jpresearchgate.net Inhibition of TNIK is therefore considered a promising therapeutic strategy for this type of cancer. acs.org An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as having high inhibitory activity against TNIK. acs.orgnih.gov
Subsequent design and synthesis of several series of derivatives led to the discovery of compounds with potent TNIK inhibition, with some exhibiting IC₅₀ values lower than 1 nM. acs.orgnih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives with pIC₅₀ values ranging from 7.37 to 9.92 helped to elucidate the structural requirements for potent inhibition and guided the design of new, highly active compounds against colorectal cancer cells. acs.orgimist.ma
Protein kinase B (Akt) is a central node in signaling pathways that promote cell proliferation and survival, and its deregulation is common in many cancers. acs.org While the related pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold has been successfully used to develop potent and selective Akt inhibitors, a review of published scientific literature did not yield specific examples of inhibitors based on the this compound scaffold targeting Akt. acs.orglookchem.com
The HGF/c-Met signaling pathway is implicated in many cancers, making it an attractive therapeutic target. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been identified with cytotoxic activity, and QSAR studies suggest their potential as c-Met inhibitors. nih.gov Further research led to the design of novel 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety as potent c-Met kinase inhibitors. researchgate.net Among these, compound 34 was identified as a highly promising analog with an extremely low IC₅₀ value. researchgate.net
While the 1H-pyrrolo[2,3-b]pyridine scaffold has shown clear promise for c-Met inhibition, a review of the literature did not identify derivatives specifically designed or evaluated as inhibitors of Anaplastic Lymphoma Kinase (ALK).
Table 3: c-Met Inhibitory Activity of Compound 34
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 34 | c-Met | 1.68 |
Data sourced from scientific literature. researchgate.net
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a variety of other protein kinases implicated in disease.
Janus Kinases (JAKs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent immunomodulators by targeting Janus kinases. nih.govnih.gov Specifically, 1H-pyrrolo[2,3-b]pyridine-5-carboxamides have been optimized as JAK3 inhibitors, with compound 31 showing potent activity. nih.gov Further work identified compound 14c as another potent and moderately selective JAK3 inhibitor. nih.gov The scaffold has also been engineered for selectivity, leading to the discovery of N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives like 38a , which is a potent and selective JAK1 inhibitor. acs.org
Fms-like Tyrosine Kinase 3 (FLT3): Overexpression and mutation of FLT3 are strongly associated with Acute Myeloid Leukemia (AML). nih.gov Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors, with compound CM5 demonstrating significant inhibition of both wild-type FLT3 and the clinically relevant FLT3-ITD mutant. nih.gov
Cyclin-Dependent Kinase 8 (CDK8): As a key colorectal oncogene, CDK8 is another important target. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor that showed significant anti-tumor activity. acs.org
Focal Adhesion Kinase (FAK): Fragment-based screening identified the 1H-pyrrolo[2,3-b]pyridine core as an allosteric inhibitor of FAK, capable of inducing a rare helical conformation in the DFG-loop of the kinase. researchgate.net
Table 4: Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against Other Kinase Targets
| Compound | Target Kinase | Activity / IC₅₀ | Reference |
|---|---|---|---|
| 14c | JAK3 | Potent, moderately selective inhibitor | nih.gov |
| 31 | JAK3 | Potent inhibitor | nih.gov |
| 38a | JAK1 | Potent and selective inhibitor | acs.org |
| CM5 | FLT3-ITD (MV4-11 cells) | 0.64 µM | nih.gov |
| 22 | CDK8 | 48.6 nM | acs.org |
| Not Specified | FAK | Allosteric inhibitor | researchgate.net |
Data sourced from scientific literature. nih.govnih.govacs.orgnih.govacs.orgresearchgate.net
The application of the 1H-pyrrolo[2,3-b]pyridine scaffold is not limited to kinase inhibition. It has also been explored as a core for inhibitors of other enzyme classes.
Notably, the scaffold has been used as a basis for developing inhibitors of Human Neutrophil Elastase (HNE), a serine protease involved in various pathologies of the respiratory system. nih.govnih.gov Research in this area has shown that the substitution pattern on the pyrrolo[2,3-b]pyridine ring is critical for activity, with modifications at position 2 leading to a loss of HNE inhibitory function. nih.gov
While other enzymes such as enoyl-acyl carrier protein reductase (InhA) and nicotinamide (B372718) phosphoribosyltransferase (NAMPT) are important drug targets, searches of scientific literature did not reveal specific inhibitors for these enzymes based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govresearchgate.netorientjchem.org
Receptor Binding and Modulation Studies
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been the subject of extensive research to understand their interactions with various biological targets at the molecular level. These studies are crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
The 1H-pyrrolo[2,3-b]pyridine nucleus often serves as a hinge-binder, forming key hydrogen bonds with the backbone of protein kinases. For instance, in the case of Fibroblast Growth Factor Receptor 1 (FGFR1), the 1H-pyrrolo[2,3-b]pyridine ring can form two hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region. nih.gov This interaction is a common feature for many inhibitors targeting this family of receptors.
Molecular docking studies have provided valuable insights into the binding modes of these inhibitors. For example, compound 4h , a potent FGFR inhibitor, was shown to bind to FGFR1 with its 1H-pyrrolo[2,3-b]pyridine core interacting with the hinge region. nih.gov The 3,5-dimethoxyphenyl group of 4h occupies a hydrophobic pocket and forms a hydrogen bond with D641, while a trifluoromethyl substitution at the 5-position of the pyrrolopyridine ring can form a hydrogen bond with G485, enhancing the compound's activity. nih.gov
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been designed and synthesized as inhibitors of other kinases, including Fms-like tyrosine kinase 3 (FLT3), Maternal Embryonic Leucine Zipper Kinase (MELK), and Janus Kinase 3 (JAK3). nih.govnih.govnih.gov In the case of FLT3, compounds were designed to target the hydrophobic back pocket of the kinase. nih.gov For JAK3, modifications at the C5 and C4 positions of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity. nih.gov
Furthermore, these derivatives have been investigated as inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer. researchgate.netimist.ma Computational modeling, such as 3D-QSAR studies, has been employed to understand the structure-activity relationships and to design novel compounds with improved inhibitory potency against TNIK. imist.ma
The following table summarizes the receptor binding and inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives.
| Compound | Target Receptor(s) | Key Binding Interactions / Observations | IC₅₀ Values |
| 4h | FGFR1, FGFR2, FGFR3, FGFR4 | Forms two hydrogen bonds with the hinge region of FGFR1. nih.gov | 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), 712 nM (FGFR4) nih.govrsc.org |
| 16h | MELK | Potent enzyme inhibition. nih.gov | 32 nM nih.gov |
| CM5 | FLT3, FLT3-ITD | Significant inhibition of FLT3 and FLT3-ITD. nih.gov | Inhibition of 57.72% (FLT3) and 53.77% (FLT3-ITD) at 1 µM nih.gov |
| 14c | JAK3 | Identified as a potent and moderately selective JAK3 inhibitor. nih.gov | Not specified in the provided text. |
Therapeutic Potential and Biological Activities
Oncological Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a variety of compounds with significant potential in oncology. Research has demonstrated their efficacy in inhibiting cancer cell growth, inducing programmed cell death, and preventing metastasis.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent antiproliferative activity against a range of cancer cell lines. For instance, compound 4h was found to inhibit the proliferation of the breast cancer cell line 4T1. nih.govrsc.org Similarly, compound 16h exhibited excellent anti-proliferative effects on A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 0.109 µM to 0.245 µM. nih.gov
The introduction of specific functional groups to the pyridine ring of related pyridine derivatives has been shown to significantly influence their antiproliferative activity. For example, the presence of O-CH₃ groups improved activity against HeLa, A549, and MDA-MB-231 cell lines, while -OH groups were favorable for activity against HeLa and MCF-7 cell lines. mdpi.com
The table below presents the antiproliferative activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives on various cancer cell lines.
| Compound | Cancer Cell Line(s) | IC₅₀ Values |
| 4h | 4T1 (Breast Cancer) | Potent inhibition of proliferation. nih.govrsc.org |
| 16h | A549 (Lung Carcinoma), MDA-MB-231 (Breast Cancer), MCF-7 (Breast Cancer) | 0.109 µM to 0.245 µM nih.gov |
| CM5 | MOLM-13 (AML), MV4-11 (AML) | 0.75 µM (MOLM-13), 0.64 µM (MV4-11) nih.gov |
| 8g, 9d | A375P (Melanoma) and a panel of nine other melanoma cell lines | High potency. nih.gov |
| 9a-c, f | NCI-9 melanoma cell lines | 2-digit nanomolar IC₅₀ values. nih.gov |
A key mechanism through which 1H-pyrrolo[2,3-b]pyridine derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, and modulating the cell cycle. Compound 4h was shown to induce apoptosis in 4T1 breast cancer cells. nih.govrsc.org
Further studies with compound 16h indicated that it promoted apoptosis in A549 cells in a dose-dependent manner and effectively arrested the cell cycle in the G0/G1 phase. nih.gov Similarly, compound CM5 was found to induce apoptosis in acute myeloid leukemia (AML) cell lines by arresting cell cycle progression in the G0/G1 phase. nih.gov The cytotoxic activity of other pyrrolo[2,3-d]pyrimidine derivatives on cancer cells has also been linked to the induction of apoptosis, with a significant increase in the percentage of late apoptotic cells and cell cycle arrest at different stages. nih.gov
Mechanistic studies have revealed that these compounds can influence the expression of key apoptotic proteins. For example, some pyrrolo[2,3-d]pyrimidine derivatives were found to reduce the expression of the anti-apoptotic protein Bcl-2 and enhance the expression of the pro-apoptotic protein Bax. nih.gov Another study on a novel pyrrolo[2,3-d]pyrimidine derivative, compound 5k , showed that it induced apoptosis in HepG2 cells, accompanied by a notable increase in the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity. mdpi.com
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated the ability to inhibit these processes.
Specifically, compound 4h significantly reduced the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org In a transwell chamber assay, treatment with 4h for 24 hours resulted in a concentration-dependent inhibition of 4T1 cell migration, with inhibition of 36.1%, 77.3%, and 93.8% at concentrations of 3.3, 10, and 30 µM, respectively. nih.gov A similar significant decrease in cell invasion was also observed. nih.gov
Furthermore, compound 16h was found to potently suppress the migration of A549 lung cancer cells. nih.gov These findings suggest that 1H-pyrrolo[2,3-b]pyridine derivatives have the potential to not only inhibit tumor growth but also to prevent the spread of cancer to other parts of the body.
Anti-inflammatory and Analgesic Activities
In addition to their anticancer properties, derivatives of the pyrrole (B145914) and pyrrolopyridine scaffold have been investigated for their anti-inflammatory and analgesic effects. pensoft.netnih.govmdpi.comresearchgate.net The pyrrole ring is a structural component of some non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac (B1673617) and tolmetin. pensoft.net
Studies have shown that certain pyrrole derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. unina.it For example, some compounds were found to inhibit J774 COX-2 activity in vitro, which is likely involved in their in vivo analgesic and anti-inflammatory effects. unina.it
A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activities, with some compounds showing significant effects. researchgate.net Another study on novel pyrrolic compounds indicated that they possess analgesic activity against chemical stimuli in experimental models, although they did not show anti-inflammatory activity or antinociceptive properties against thermal stimuli in that particular study. pensoft.net
The search for new anti-inflammatory and analgesic agents has led to the synthesis and evaluation of various pyrrole-containing compounds. For instance, some diarylpyrroles have been synthesized and evaluated biologically and pharmacologically, with one aldehyde derivative showing outstanding anti-nociceptive activity comparable to celecoxib. unina.it These findings highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold and related structures in the development of new treatments for pain and inflammation.
Antimicrobial and Antiviral Properties
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, and its related isosteres like pyrrolo[2,3-d]pyrimidines, are recognized for their potential in developing new antimicrobial and antiviral agents. The emergence of drug-resistant pathogens necessitates the discovery of novel chemical entities to combat bacterial, fungal, and viral infections. researchgate.net
Research into pyrrolo[2,3-d]pyrimidine derivatives has demonstrated significant antifungal activity, particularly against Candida albicans. nih.govresearchgate.net Certain synthesized compounds exhibited excellent activity against C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.31 to 0.62 mg/mL, which was superior to the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.govresearchgate.net In terms of antibacterial properties, some pyrrolo[2,3-d]pyrimidine derivatives were highly effective against the Gram-positive bacterium Staphylococcus aureus, showing an MIC of 0.31 mg/mL, which is more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.govresearchgate.net Further studies have identified halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against S. aureus, recording MIC values as low as 8 mg/L. mdpi.com The antimicrobial potency of these compounds was found to be highly dependent on specific structural features, such as bromo or iodo substitutions on the 4-benzylamine group and a hydroxyl group on the 6-aryl unit. mdpi.com
In the realm of antiviral research, new classes of pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their efficacy against highly pathogenic avian influenza (HPAI) H5N1 and Newcastle disease virus (NDV). researchgate.netsemanticscholar.org Specific derivatives showed potent activity against the H5N1 virus, highlighting the potential of this scaffold in developing new therapeutic options for influenza. researchgate.netsemanticscholar.org Additionally, other derivatives displayed high potency against NDV. semanticscholar.org The versatility of the pyrrolopyridine scaffold is also evident in studies on its isomers; for instance, pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli, while pyrrolo[3,4-c]pyridine derivatives have been explored for activity against HIV-1 and Mycobacterium tuberculosis. nih.govmdpi.com
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines (3b, 3c, 7e) | Staphylococcus aureus | 0.31 mg/mL | nih.gov |
| Pyrrolo[2,3-d]pyrimidines (3a-d, 7a,e, 11d) | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| Halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 mg/L | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivatives (1a-c, 2a, 2b, 3a, 3g, 3h) | Enterobacteriaceae (E. coli, S. typhimurium) | High Potency | semanticscholar.org |
| Pyrrolo[2,3-d]pyrimidine derivatives (3a, 3b, 3g, 3h) | Avian Influenza (H5N1) | High Potency | semanticscholar.org |
| Pyrrolo[2,3-d]pyrimidine derivatives (1a, 2a) | Newcastle Disease Virus (NDV) | High Potency | semanticscholar.org |
Antidiabetic Activity
The pyrrolo[2,3-b]pyridine scaffold and its isosteres are promising frameworks for the development of novel antidiabetic agents. researchgate.net Diabetes mellitus is a metabolic disease characterized by high blood glucose levels, and a key therapeutic strategy involves inhibiting enzymes like α-amylase and α-glucosidase to delay carbohydrate digestion and lower postprandial blood glucose. researchgate.netnih.gov
Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been noted for their potential as antidiabetic agents. researchgate.net Similarly, studies on the isomeric pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have described derivatives that can effectively lower blood glucose levels by stimulating glucose uptake into muscle and fat cells. nih.govmdpi.com
Research on other closely related heterocyclic systems further supports the potential of this structural class. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the α-amylase enzyme. mdpi.com In one study, biaryl pyrazolo[3,4-b]pyridine ester and hydrazide derivatives demonstrated excellent α-amylase inhibition, with some compounds showing IC₅₀ values as low as 5.10 μM, significantly more potent than the reference drug acarbose (B1664774) (IC₅₀ = 200.1 ± 0.15 μM). mdpi.com Structure-activity relationship (SAR) studies on pyrrolidine (B122466) derivatives, which share a core five-membered nitrogen heterocycle, have also provided insights, showing that specific substitutions, such as a para-methoxy group, can lead to exceptional α-amylase and α-glucosidase inhibition. nih.gov
| Compound Class | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Biaryl pyrazolo[3,4-b]pyridine ester (6b) | α-amylase | 5.14 μM | mdpi.com |
| Biaryl pyrazolo[3,4-b]pyridine ester (6c) | α-amylase | 5.15 μM | mdpi.com |
| Biaryl pyrazolo[3,4-b]pyridine hydrazide (7d) | α-amylase | 5.12 μM | mdpi.com |
| Biaryl pyrazolo[3,4-b]pyridine hydrazide (7f) | α-amylase | 5.10 μM | mdpi.com |
| Acarbose (Reference) | α-amylase | 200.1 μM | mdpi.com |
Other Pharmacological Activities (e.g., anticonvulsant, anti-MDR, anti-hypertensive, antipyretic)
Beyond the applications previously discussed, derivatives containing the pyrrole and pyrrolopyridine core have been investigated for a range of other pharmacological effects. The pyrrole ring is a constituent in various agents with diverse biological activities, including anticonvulsant and antipyretic properties. researchgate.net
Specifically, fused heterocyclic systems incorporating the pyrrolopyridine moiety, such as furo[3,2-d]pyrrolo[1,2-a]pyrimidines, have been synthesized and evaluated for their neurotropic effects. mdpi.com Some of these compounds demonstrated high anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models, indicating their potential as antiepileptic agents. mdpi.com Furthermore, pyrrolo[2,3-d]pyrimidines, an isomeric scaffold, have been reported to possess anti-hypertensive activity, adding to the therapeutic potential of this class of compounds. researchgate.net The broad bioactivity of pyrrole analogs also extends to anti-inflammatory and antipyretic effects. researchgate.net While the potential is broad, specific data on anti-MDR (Multi-Drug Resistance) activity for this compound derivatives is not extensively detailed in the reviewed literature.
Drug Discovery and Lead Optimization Strategies
Fragment-Based Drug Design (FBDD) Leveraging the Pyrrolo[2,3-b]pyridine Core
Fragment-based drug design (FBDD) is a powerful strategy in medicinal chemistry that involves identifying small chemical fragments that bind weakly to a biological target, and then growing or combining them to produce a high-affinity lead compound. The pyrrolo[2,3-b]pyridine scaffold and its isosteres serve as valuable core structures in such approaches.
A notable example involves a molecular hybridization or fragment-merging strategy for developing Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.com In this work, researchers merged structural fragments from the marketed drug Pexidartinib, which contains a pyrrolopyridine core, with a pyrrolo[2,3-d]pyrimidine nucleus from a previously identified lead molecule. mdpi.com This fragment-based idea was supported by molecular docking studies, which showed a favorable alignment and spatial overlap between the proposed hybrid structures and known inhibitors within the kinase's binding site. mdpi.com This approach led to the synthesis of novel derivatives with potent enzymatic and cellular activity, demonstrating that combining structural elements from known inhibitors can be an effective strategy for developing improved drug candidates. mdpi.com
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures (scaffolds) that retain the biological activity of a known parent molecule but possess improved properties such as potency, selectivity, or pharmacokinetics. nih.gov The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized in scaffold hopping experiments.
In the development of phosphodiesterase 4B (PDE4B) inhibitors, a scaffold-hopping experiment identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as a novel and productive replacement for a previous scaffold. nih.gov This led to the identification of potent and selective inhibitors with favorable in vitro profiles. nih.gov Another program aimed at discovering treatments for visceral leishmaniasis used an extensive scaffold-hopping exercise to move from a problematic initial scaffold to a more developable one. dundee.ac.uk This involved replacing a central bicyclic ring system, which ultimately led to a preclinical candidate. dundee.ac.uk
Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is often employed in conjunction with scaffold hopping. In the optimization of kinase inhibitors, replacing a phenyl ring with six-membered heterocycles like pyridine, pyrimidine, or pyrazine (B50134) has been explored, although in some cases this led to a loss of potency, highlighting the subtleties of such replacements. dundee.ac.uk These strategies are crucial for navigating chemical space to discover new chemotypes with superior drug-like properties. nih.gov
Rational Design and Combinatorial Chemistry Approaches
Rational drug design involves the deliberate creation of new molecules based on a deep understanding of the biological target's structure and function. This approach has been widely applied to the 1H-pyrrolo[2,3-b]pyridine scaffold to develop potent and selective inhibitors for various therapeutic targets.
Numerous studies report the "design and synthesis" of novel 1H-pyrrolo[2,3-b]pyridine derivatives based on the structures of known inhibitors or the binding pockets of target proteins. nih.govnih.gov For instance, series of derivatives have been designed as inhibitors for targets such as Fibroblast Growth Factor Receptor (FGFR), Fms-like tyrosine kinase 3 (FLT3), and Cyclin-dependent kinase 8 (CDK8). nih.govrsc.orgacs.org In the development of CDK8 inhibitors, a de novo design approach coupled with in-depth structure-activity relationship (SAR) analysis led to the discovery of a potent type II inhibitor with significant in vivo efficacy against colorectal cancer. acs.org
These rational design efforts are often executed using combinatorial chemistry principles, which involve the systematic and rapid synthesis of a large number of different but structurally related molecules. By creating "series" or "libraries" of 1H-pyrrolo[2,3-b]pyridine derivatives, researchers can efficiently explore the structure-activity relationships. nih.govrsc.orgresearchgate.net For example, 38 different compounds were synthesized and evaluated to develop new V600E B-RAF inhibitors, leading to the identification of derivatives with IC₅₀ values in the nanomolar range. nih.gov This combination of rational design and combinatorial synthesis accelerates the discovery of lead compounds for further development. nih.gov
High-Throughput Screening (HTS) Hit Validation and Elaboration
The discovery of novel therapeutic agents based on the 1H-pyrrolo[2,3-b]pyridine scaffold often begins with the identification of initial hits from high-throughput screening (HTS) campaigns. An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as having high inhibitory activity on Traf2 and Nck-interacting kinase (TNIK), a target implicated in colorectal cancer. researchgate.net This initial finding prompted the design and synthesis of several series of derivatives to explore the structure-activity relationship (SAR) and validate the initial hit. researchgate.net
Another strategy employed for hit elaboration is scaffold hopping, which aims to identify novel core structures with similar biological activity but potentially improved properties. This approach led to the discovery of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as inhibitors of phosphodiesterase 4B (PDE4B). nih.gov By replacing a known inhibitor's core with the 1H-pyrrolo[2,3-b]pyridine ring system, researchers were able to generate a new class of compounds with desirable inhibitory profiles. nih.gov Subsequent optimization of these hits involves systematic chemical modifications to enhance potency, selectivity, and drug-like properties. For instance, following the identification of a lead compound targeting Janus kinase 3 (JAK3), modifications such as the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in inhibitory activity. nih.gov
Preclinical Pharmacological Evaluation
In Vitro Efficacy Assessments (e.g., cellular proliferation assays, enzyme inhibition assays)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been extensively evaluated for their in vitro efficacy against a variety of biological targets, demonstrating a broad range of potential therapeutic applications, particularly in oncology.
Enzyme Inhibition Assays
Compounds featuring the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several protein kinases implicated in cancer and inflammation. For example, a series of derivatives were identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). rsc.orgnih.gov Compound 4h from this series displayed low nanomolar IC₅₀ values against FGFR1, FGFR2, and FGFR3. rsc.orgnih.gov Similarly, compound 16h was developed as a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with an IC₅₀ of 32 nM. nih.gov
Other kinases targeted by this scaffold include Janus Kinase 3 (JAK3), where compound 14c was identified as a potent and moderately selective inhibitor. nih.gov In the context of Acute Myeloid Leukemia (AML), compound CM5 demonstrated significant inhibition of both wild-type and mutated Fms-like tyrosine kinase 3 (FLT3). nih.gov Furthermore, derivatives bearing a phenyl sulfonamide group were found to be novel and potent inhibitors of Ribosome S6 Protein Kinase 2 (RSK2), with some compounds achieving IC₅₀ values as low as 1.7 nM. nih.gov The scaffold has also yielded potent inhibitors against phosphodiesterase 4B (PDE4B) and Traf2 and Nck-interacting kinase (TNIK). researchgate.netnih.gov
Table 1: Enzyme Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| 4h | FGFR1 | 7 | rsc.orgnih.gov |
| FGFR2 | 9 | rsc.orgnih.gov | |
| FGFR3 | 25 | rsc.orgnih.gov | |
| FGFR4 | 712 | rsc.orgnih.gov | |
| 16h | MELK | 32 | nih.gov |
| B1 | RSK2 | 1.7 | nih.gov |
| CM5 | FLT3 (% Inh. @ 1µM) | 57.72% | nih.gov |
Cellular Proliferation Assays
The enzymatic inhibition observed with 1H-pyrrolo[2,3-b]pyridine derivatives often translates into potent anti-proliferative effects in cancer cell lines. Compound 4h inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. rsc.orgnih.gov Compound 16h showed excellent anti-proliferative activity against A549 (lung), MDA-MB-231 (breast), and MCF-7 (breast) cell lines, with IC₅₀ values in the low micromolar to sub-micromolar range. nih.gov It was also found to promote apoptosis and arrest the cell cycle in A549 cells. nih.gov
For AML, compound CM5 was potent against FLT3-dependent cell lines MOLM-13 and MV4-11, with IC₅₀ values of 0.75 µM and 0.64 µM, respectively. nih.gov In the context of triple-negative breast cancer, compound B1 exhibited the strongest anti-proliferative activity against MDA-MB-468 cells, with an IC₅₀ of 0.13 µM. nih.gov Other studies have reported that various derivatives of this scaffold show growth inhibitory action against lung, cervical, and breast cancer cell lines. researchgate.net
Table 2: Anti-Proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 16h | A549 | Lung Cancer | 0.109 | nih.gov |
| MDA-MB-231 | Breast Cancer | 0.245 | nih.gov | |
| MCF-7 | Breast Cancer | Not specified | nih.gov | |
| CM5 | MOLM-13 | Acute Myeloid Leukemia | 0.75 | nih.gov |
| MV4-11 | Acute Myeloid Leukemia | 0.64 | nih.gov |
| B1 | MDA-MB-468 | Triple-Negative Breast Cancer | 0.13 | nih.gov |
In Vivo Efficacy Studies (e.g., xenograft models, animal models of disease)
The therapeutic potential of promising 1H-pyrrolo[2,3-b]pyridine derivatives identified through in vitro assays is further evaluated in in vivo models. A study focusing on RSK2 inhibitors for triple-negative breast cancer assessed the in vivo tumor growth inhibitory activities of compounds B1 , B2 , and B3 in an MDA-MB-468 xenograft model. nih.gov These compounds demonstrated significant efficacy, achieving up to a 54.6% tumor growth inhibition (TGI), underscoring the potential of this chemical class in a preclinical cancer setting. nih.gov
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
The development of 1H-pyrrolo[2,3-b]pyridine derivatives as clinical candidates necessitates a thorough evaluation of their ADME properties. Studies have shown that compounds from this class can possess favorable metabolic stability. For instance, compound 16h , a MELK inhibitor, demonstrated moderate stability in rat liver microsomes. nih.gov It also showed moderate inhibitory activity against various human cytochrome P450 subtypes, which is a crucial consideration for predicting potential drug-drug interactions. nih.gov Similarly, a series of PDE4B inhibitors based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold were reported to have good in vitro PK profiles. nih.gov Research into CSF1R inhibitors also highlighted the importance of metabolic stability, noting that an unsubstituted pyridine scaffold could represent a metabolic soft spot, leading to instability in human and mouse liver microsomes. mdpi.com
While specific oral bioavailability data for this compound derivatives are not extensively detailed in the provided context, related pyrrolopyridine isomers have been studied. For instance, a pyrrolo[3,4-c]pyridine derivative showed good bioavailability in rats (95%) and moderate bioavailability in cynomolgus monkeys (29%). nih.gov Such studies are critical for establishing the potential for oral administration of new chemical entities and are a key step in the preclinical evaluation of any promising 1H-pyrrolo[2,3-b]pyridine-based drug candidate.
Plasma Protein Binding
The extent of plasma protein binding (PPB) is a critical pharmacokinetic parameter for drug candidates, as it influences their distribution, metabolism, and excretion, ultimately affecting their efficacy and duration of action. Generally, only the unbound fraction of a drug is pharmacologically active and available to interact with its target. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold exhibit a wide range of plasma protein binding, often characterized by high-affinity interactions.
For instance, extensive research into selective ITK (Interleukin-2-inducible T-cell kinase) inhibitors based on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) structure has shown that these compounds are typically highly bound to plasma proteins. One potent ITK inhibitor, a complex pyrrolo[2,3-b]pyridine derivative, was found to be more than 99.9% bound to plasma proteins across all species tested, indicating a very low fraction of unbound, active drug in circulation. The specific binding values for this compound are detailed in the table below.
Similarly, PF-06651600, a potent and selective JAK3 inhibitor with a 1H-pyrrolo[2,3-b]pyridine core, was also observed to be highly bound to plasma proteins. Another derivative, AMG 487, which acts as an antagonist for the CXCR3 receptor, also features the 1H-pyrrolo[2,3-b]pyridine scaffold and demonstrates high plasma protein binding, with a specific value of 98.7% in humans.
In contrast, tofacitinib, a well-known JAK inhibitor built upon the same core structure, displays lower plasma protein binding, at approximately 40%. This highlights that while high protein binding is common for this class of compounds, modifications to the core structure can significantly modulate this pharmacokinetic property.
Table 1: Plasma Protein Binding of a Representative 1H-Pyrrolo[2,3-b]pyridine Derivative (ITK Inhibitor Compound 31)
| Species | Plasma Protein Binding (%) |
| Mouse | >99.9 |
| Rat | >99.9 |
| Dog | >99.9 |
| Human | >99.9 |
Safety and Toxicology Considerations in Preclinical Development
The preclinical safety evaluation of this compound derivatives is essential to identify potential toxicities before human clinical trials. These studies are critical for establishing a safe starting dose and for monitoring potential adverse effects.
One of the key areas of concern in drug development is cardiotoxicity, often assessed through inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. For some series of 1H-pyrrolo[2,3-b]pyridine derivatives, modulation of physicochemical properties like lipophilicity and basicity has been a crucial strategy to mitigate hERG inhibitory activity.
In the development of specific drug candidates, such as the JAK3 inhibitor PF-06651600, dedicated toxicology studies are performed. In a 2-week toxicology study in rats, PF-06651600 was found to have a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day. The NOAEL is the highest dose at which no statistically or biologically significant increases in the frequency or severity of adverse effects were observed. This finding was crucial for the continued development of the compound and its progression into clinical studies.
Furthermore, the clinical experience with AMG 487, a CXCR3 antagonist, provides indirect evidence of a favorable preclinical safety profile. The compound was reported to be well-tolerated in a human study, which suggests that no prohibitive toxicities were identified during its earlier preclinical evaluation.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is crucial for understanding how a ligand, such as a derivative of 1H-pyrrolo[2,3-b]pyridine, interacts with the active site of a protein target.
Research has shown that the 1H-pyrrolo[2,3-b]pyridine scaffold is a productive replacement for other core structures in inhibitor design. nih.gov Docking studies have been instrumental in elucidating the binding modes of these derivatives across a range of therapeutic targets. For instance, in the development of inhibitors for Phosphodiesterase 4B (PDE4B), modeling showed how these compounds interact with the enzyme. nih.gov Similarly, a novel 7-azaindole (B17877) derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, was designed to fit within the adenosine-binding pocket of the DEAD-box RNA helicase DDX3. nih.gov The docking analysis revealed a strong binding score of -7.99 kcal/mol, with key interactions involving π-stacking and hydrogen bonds with residues Tyr200 and Arg202. nih.gov
In the pursuit of c-Met inhibitors, docking studies indicated that the azaindole and phenylpicolinamide groups of a derivative formed three hydrogen bonds with amino acid residues Met1160 and Lys1110. researchgate.net Furthermore, derivatives have been designed as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, with docking simulations identifying key non-covalent interactions at the binding interface. nih.gov
Table 1: Molecular Docking of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Target Protein | PDB ID | Derivative Type | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| DDX3 Helicase | 2I4I | {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} | -7.99 | Tyr200, Arg202 nih.gov |
| c-Met Kinase | Not Specified | Phenylpicolinamide derivative | Not Specified | Met1160, Lys1110 researchgate.net |
| PDE4B | Not Specified | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | Not Specified | Not Specified nih.gov |
| SARS-CoV-2 S1-RBD / hACE2 | Not Specified | 7-azaindole derivative (ASM-7) | Not Specified | LYS417, TYR453 (S1-RBD); ASP30, ASN33 (hACE2) nih.gov |
| 14α-demethylase lanosterol | 1EA1 | 7-azaindole N-linked 1,2,3-triazole (4d, 4f, 4n) | -8.81, -8.76, -8.79 | Not Specified rsc.org |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide insights into properties that govern molecular interactions and stability.
For derivatives of 7-azaindole, DFT studies at the B3LYP/6-311G(d,p) level have been used to calculate global reactivity descriptors. rsc.org These descriptors include the chemical potential (μ), which indicates the tendency of electrons to escape; chemical hardness (η), which measures resistance to change in electron distribution; and the global electrophilicity index (ω), which quantifies the electrophilic nature of a molecule. rsc.org Earlier ab initio calculations showed that the pyridine (B92270) nitrogen atom behaves as a π and σ acceptor, while the pyrrole (B145914) ring acts as a π donor and σ acceptor. researchgate.net Such calculations are fundamental to understanding the intrinsic chemical reactivity of the 7-azaindole scaffold compared to its indole (B1671886) counterpart. researchgate.net
Table 2: DFT-Calculated Electronic Properties of a 7-Azaindole Derivative
| Property | Symbol | Description |
|---|---|---|
| Chemical Potential | µ | Describes the tendency of electrons to escape from the system. rsc.org |
| Chemical Hardness | η | Measures the molecule's resistance to changes in its electron distribution. rsc.org |
| Electrophilicity Index | ω | Quantifies the electrophilic nature of the compound. rsc.org |
Pharmacophore Modeling and Virtual Screening for Novel Lead Identification
Pharmacophore modeling is a powerful technique in computer-aided drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com A pharmacophore model can be used as a 3D query to screen large compound libraries to find novel molecules with the potential for similar biological activity. dovepress.com
For the 1H-pyrrolo[2,3-b]pyridine scaffold, a pharmacophore model would typically be built based on the key interaction features observed in co-crystal structures or derived from a set of active compounds. Crucial features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dovepress.com For instance, the two nitrogen atoms of the 7-azaindole core frequently form critical hydrogen bonds with the hinge region of protein kinases, such as with Val882 of PI3Kγ. nih.gov These interactions would be defined as essential features in a pharmacophore model for kinase inhibitors. This model could then be used in virtual screening campaigns to identify new lead compounds for targets like Fms-like tyrosine kinase 3 (FLT3), fibroblast growth factor receptor (FGFR), or maternal embryonic leucine (B10760876) zipper kinase (MELK). nih.govnih.govrsc.org
Table 3: Potential Pharmacophoric Features of 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors
| Pharmacophoric Feature | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor | The N-H of the pyrrole ring. | Interaction with backbone carbonyls in the kinase hinge region. researchgate.net |
| Hydrogen Bond Acceptor | The nitrogen atom of the pyridine ring. | Interaction with backbone N-H groups in the kinase hinge region. researchgate.net |
| Aromatic Ring | The bicyclic 7-azaindole system. | Involvement in π-π stacking or π-cation interactions with aromatic residues like Tyrosine or Phenylalanine. nih.govnih.gov |
| Hydrophobic Feature | Substituents attached to the core scaffold. | Occupying hydrophobic pockets within the binding site. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time at an atomic level. youtube.com This technique is used to assess the stability of binding modes predicted by molecular docking and to analyze the conformational changes and kinetics of the binding process.
MD simulations have been crucial in validating the stability of 7-azaindole derivatives at their target sites. For example, a 300-nanosecond MD simulation was performed for a derivative (ASM-7) in complex with the SARS-CoV-2 S1-RBD and hACE2. nih.gov The simulation revealed that the compound could stably bind to the interface, with the 7-azaindole group forming a stable hydrogen bond with the backbone of residue ASP30 of hACE2 during 98% of the simulation time. nih.gov Another derivative, ASM-2, was shown to form a hydrogen bond with TYR505 of the S1-RBD for 99% of the simulation time. nih.gov These simulations confirm the stability of the interactions and provide a deeper understanding of the binding mechanism than static docking poses alone. nih.gov
Table 4: Molecular Dynamics Simulation of a 7-Azaindole Derivative (ASM-7)
| Simulation System | Duration | Key Findings | Stable Interactions Observed |
|---|---|---|---|
| ASM-7 with S1-RBD-hACE2 protein complex | 300 ns | Confirmed stable binding of the ligand at the protein-protein interface. nih.gov | H-bond between 7-azaindole and ASP30 of hACE2 (98% of simulation time). nih.gov |
| Pi-cation interaction with LYS417 of S1-RBD. nih.gov | |||
| Pi-pi interaction with TYR453 of S1-RBD. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (physicochemical, electronic, or 3D properties) with experimental activity, a QSAR model can predict the activity of new, unsynthesized compounds.
For the 1H-pyrrolo[2,3-b]pyridine series, extensive Structure-Activity Relationship (SAR) studies have been conducted, which form the basis for QSAR model development. In the development of PDE4B inhibitors, a scaffold-hopping experiment identified the 1H-pyrrolo[2,3-b]pyridine ring as a productive replacement for other heterocyclic systems. nih.gov Subsequent SAR exploration by modifying substituents on the amide portion and the aryl group provided data on how structural changes impact inhibitory activity. nih.gov For example, introducing a 3,3-difluoroazetidine (B2684565) ring resulted in a compound with high inhibitory activity (IC50 = 0.14 μM) and 6-fold selectivity over the PDE4D isoform. nih.gov This type of systematic data, which links specific structural modifications to changes in biological potency (IC50 values), is precisely the input required to build a predictive QSAR model.
Table 5: Foundational SAR Data for QSAR Modeling of PDE4B Inhibitors
| Scaffold | R-Group Modification | Target | Activity (IC50) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine (1) | (Reference) | PDE4B | 0.82 µM nih.gov |
| Pyrazolo[1,5-a]pyridine (2) | 5,6-framework change | PDE4B | 4.2 µM (~5-fold loss) nih.gov |
| 1H-benzo[d]imidazole (4) | 5,6-framework change | PDE4B | ~2.4 µM (~3-fold loss) nih.gov |
| 1H-pyrrolo[2,3-b]pyridine (7) | 5,6-framework change | PDE4B | 0.48 µM (Increase in potency) nih.gov |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (11h) | Addition of 3,3-difluoroazetidine ring | PDE4B | 0.14 µM (Significant increase) nih.gov |
Advanced Analytical Methodologies in 1h Pyrrolo 2,3 B Pyridine 3 Propanoic Acid Research
High-Resolution Spectroscopic Techniques for Structure Elucidation of Novel Derivatives (e.g., 2D-NMR, HRMS)
The unambiguous determination of the chemical structure of novel derivatives of 1H-pyrrolo[2,3-b]pyridine-3-propanoic acid is fundamental to research and development. High-resolution spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are the cornerstones of this process. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of a molecule. While one-dimensional (1D) NMR (¹H and ¹³C) offers initial structural insights, two-dimensional (2D-NMR) experiments are often required for complex derivatives to assign all signals correctly. researchgate.netnih.gov Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure, including the correct placement of substituents on the pyrrolo[2,3-b]pyridine core. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a novel derivative, a critical piece of data that complements NMR findings. researchgate.net It serves as a definitive confirmation of the compound's identity and is a standard technique reported in the synthesis of new heterocyclic compounds. rsc.org
Table 1: Spectroscopic Techniques for Structural Elucidation
| Technique | Abbreviation | Primary Information Provided |
|---|---|---|
| Correlation Spectroscopy | COSY | Reveals ¹H-¹H spin-spin coupling networks, identifying adjacent protons. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton with its directly bonded carbon atom. |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three bonds, aiding in fragment assembly. |
| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurement to determine the elemental formula of the compound. |
Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., Preparative HPLC, UPLC, LC-MS for complex mixtures)
Chromatographic methods are essential for both the analysis and purification of this compound derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. mdpi.com Reversed-phase HPLC (RP-HPLC) on columns like C18 is commonly employed for purity assessment and to monitor the progress of chemical reactions or degradation studies. pensoft.netpensoft.net Simple, fast, and selective RP-HPLC methods can be developed and validated for determining process-related impurities. pensoft.netpensoft.net For purification, Preparative HPLC is used, which involves larger columns and higher flow rates to isolate gram-scale quantities of a target compound from reaction byproducts. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures than traditional HPLC. sielc.com This results in significantly faster analysis times and improved resolution, making it ideal for high-throughput screening and purity checks. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. amazonaws.com This hyphenated technique is invaluable for analyzing complex mixtures, as it can separate components and provide their molecular weights simultaneously. It is frequently used to confirm the identity of products and byproducts in reaction mixtures. amazonaws.com For MS-compatible applications, mobile phase modifiers like phosphoric acid are replaced with volatile alternatives such as formic acid. sielc.com
Table 2: Advanced Chromatographic Methods
| Method | Typical Stationary Phase | Primary Application | Key Advantage |
|---|---|---|---|
| Preparative HPLC | C18, Silica | Isolation and purification of compounds. sielc.com | Scalable for larger quantities. sielc.com |
| UPLC | Sub-2µm C18 | Rapid purity assessment and analysis. sielc.com | High speed and resolution. sielc.com |
| LC-MS | C18 | Analysis of complex mixtures, impurity profiling. amazonaws.com | Combines separation with mass-based identification. amazonaws.com |
Biophysical Techniques for Ligand-Target Binding and Interaction Studies (e.g., X-ray Crystallography, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), NMR Spectroscopy for Ligand Binding)
Understanding how derivatives of this compound bind to their biological targets is crucial for drug discovery. Biophysical techniques provide quantitative and structural data on these molecular interactions.
X-ray Crystallography can reveal the three-dimensional structure of a ligand bound to its target protein at atomic resolution. For example, the co-crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative with Fibroblast Growth Factor Receptor 1 (FGFR1) has been used to visualize the precise binding mode. nih.gov This analysis identified key hydrogen bonds between the pyrrolo[2,3-b]pyridine nucleus and the hinge region of the kinase, as well as hydrophobic interactions within the ATP binding site, guiding further structure-based drug design. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of binding events. It measures the kinetics of association and dissociation, from which the binding affinity (KD) can be calculated. A related technique, Localized Surface Plasmon Resonance (LSPR), has been used for sensing applications involving pyrrole-based compounds. researchgate.net
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving complex formation.
NMR Spectroscopy for Ligand Binding uses techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) to identify which parts of a ligand are in close contact with the target protein and to map the binding site on the protein, respectively.
Table 3: Biophysical Techniques for Binding Analysis
| Technique | Key Information Obtained | Primary Use Case |
|---|---|---|
| X-ray Crystallography | 3D structure of ligand-target complex, specific interactions. nih.gov | Structure-based drug design. nih.gov |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD). | Screening and characterizing binding interactions. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | Full thermodynamic characterization of binding. nih.gov |
| NMR Spectroscopy | Ligand-protein contacts, binding site mapping. | Detailed analysis of binding interface in solution. |
Bioanalytical Methods for Quantification in Biological Matrices
To study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound, robust and sensitive bioanalytical methods are required to measure its concentration in biological matrices like plasma, serum, or tissue. mdpi.com The aging of these biological matrices can sometimes affect method performance by influencing selectivity or analyte stability. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. mdpi.comnih.gov A typical method involves several key steps:
Sample Preparation: The first step is to extract the analyte from the complex biological matrix. This often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.
Chromatographic Separation: The extract is then injected into an HPLC or UPLC system, where the analyte is separated from any remaining matrix components on a reversed-phase column. nih.govfrontiersin.org
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition for the analyte and an internal standard, ensuring accurate quantification even at very low concentrations. nih.gov
The method must be fully validated according to regulatory guidelines. pensoft.netfrontiersin.org Validation assesses parameters such as linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and stability of the analyte in the biological matrix. nih.govfrontiersin.org For instance, a validated method for a pyrrole-carboxylic acid in skin biopsies demonstrated accuracy and precision within acceptable limits over a concentration range of 1-1000 ng/mL. nih.gov
Table 4: Key Validation Parameters for Bioanalytical Methods
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. frontiersin.org | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. nih.gov | Mean value should be within ±15% of the nominal value. nih.gov |
| Precision | The closeness of agreement among a series of measurements. nih.gov | Coefficient of variation (%CV) should not exceed 15%. nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. frontiersin.org | Analyte response is ≥10 times the response of the blank. frontiersin.org |
Future Perspectives and Emerging Research Directions
Development of Next-Generation 1H-Pyrrolo[2,3-b]pyridine-3-propanoic Acid Therapeutics with Improved Profiles
The inherent properties of the 1H-pyrrolo[2,3-b]pyridine scaffold make it an ideal starting point for creating next-generation therapeutics. The propanoic acid moiety of this compound offers a valuable handle for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research will likely focus on creating derivatives with enhanced selectivity, potency, and metabolic stability.
One key area of development is in the realm of kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine nucleus is a known "hinge-binder," capable of forming crucial hydrogen bonds within the ATP-binding site of various kinases. nih.gov By systematically modifying the propanoic acid side chain and other positions on the bicyclic ring, researchers can optimize interactions with the target kinase, leading to improved efficacy and reduced off-target effects. For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have already shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. rsc.orgnih.gov The development of analogues of this compound could yield inhibitors with superior profiles for these and other clinically relevant kinases.
Exploration of Novel Biological Targets and Disease Areas for the Pyrrolo[2,3-b]pyridine Scaffold
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond its well-established role in kinase inhibition. Researchers are actively exploring its potential to modulate other biological targets and address a wider range of diseases.
Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of phosphodiesterase 4B (PDE4B), a target for central nervous system disorders. nih.gov Specifically, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have shown promise in this area. nih.gov This suggests that derivatives of this compound could also be investigated for their potential to treat neurological and psychiatric conditions.
Furthermore, the 1H-pyrrolo[2,3-b]pyridine core has been incorporated into compounds targeting Fms-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML). nih.gov A recently discovered potent type II cyclin-dependent kinase 8 (CDK8) inhibitor, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), has demonstrated significant anti-tumor activity in colorectal cancer models. figshare.com The scaffold has also been investigated for its potential in treating inflammatory diseases and infections. researchgate.netmdpi.com The propanoic acid functional group of this compound provides a strategic point for diversification to explore these and other emerging therapeutic areas.
Table 1: Investigational Therapeutic Targets for the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Target Class | Specific Target(s) | Potential Disease Indication(s) |
|---|---|---|
| Kinases | FGFR1, FGFR2, FGFR3, FGFR4 | Various Cancers |
| Kinases | FLT3, FLT3-ITD | Acute Myeloid Leukemia (AML) |
| Kinases | CDK8 | Colorectal Cancer |
| Phosphodiesterases | PDE4B | Central Nervous System (CNS) Disorders |
| Other | Human Neutrophil Elastase (HNE) | Inflammatory Diseases |
Integration with Advanced Drug Delivery Systems (e.g., Nanoparticles, Prodrugs)
To overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity, the integration of this compound and its derivatives with advanced drug delivery systems presents a promising frontier. The propanoic acid group is particularly amenable to the formation of prodrugs. By esterifying the carboxylic acid, for instance, the physicochemical properties of the parent compound can be altered to enhance membrane permeability and oral absorption. Once in the body, these ester prodrugs can be hydrolyzed by endogenous enzymes to release the active this compound.
Furthermore, encapsulation within nanoparticles offers another avenue to improve therapeutic outcomes. Loading this compound derivatives into polymeric nanoparticles, liposomes, or other nanocarriers can protect the drug from premature degradation, prolong its circulation time, and enable targeted delivery to diseased tissues. This is particularly relevant for potent compounds like kinase inhibitors, where targeted delivery can minimize systemic side effects. The surface of these nanoparticles can be functionalized with targeting ligands that recognize specific receptors overexpressed on cancer cells or other pathological sites, thereby increasing the therapeutic index of the encapsulated drug.
Application in Chemical Biology and Material Science Research
The unique chemical structure of this compound also lends itself to applications beyond traditional pharmacology. In the field of chemical biology, the propanoic acid moiety can be used as a linker to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. These "chemical probes" can be invaluable tools for studying the biological function of the target protein in its native cellular environment. By visualizing the localization and interactions of the probe, researchers can gain deeper insights into the underlying mechanisms of disease.
In material science, heterocyclic compounds are explored for their electronic and photophysical properties. The 1H-pyrrolo[2,3-b]pyridine core, with its electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine (B92270) ring, possesses interesting electronic characteristics. While research in this area is still nascent for this specific compound, related heterocyclic structures are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of functional polymers. The propanoic acid group of this compound could serve as an anchor point for polymerization or for grafting onto surfaces to create novel materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
